Product packaging for 1-Fluoro-4-methylnaphthalene(Cat. No.:CAS No. 315-50-4)

1-Fluoro-4-methylnaphthalene

Cat. No.: B3350886
CAS No.: 315-50-4
M. Wt: 160.19 g/mol
InChI Key: PLMASSIYHVIVTO-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of two or more fused aromatic rings. The simplest of these, naphthalene (B1677914) (C₁₀H₈), is composed of two fused benzene (B151609) rings and serves as the foundational structure for 1-Fluoro-4-methylnaphthalene. uomustansiriyah.edu.iq In its ground state, naphthalene is a resonance hybrid of three canonical structures, resulting in a resonance energy of 61 kcal/mole. uomustansiriyah.edu.iq X-ray diffraction studies have revealed that the carbon-carbon bonds in naphthalene are not of equal length; the C1-C2 bond is shorter (1.365 Å) than the C2-C3 bond (1.404 Å), indicating varying degrees of double-bond character across the fused system. uomustansiriyah.edu.iq

The chemistry of PAHs is largely characterized by the reactions of their aromatic rings, particularly electrophilic substitution. uomustansiriyah.edu.iq The introduction of substituents, such as the fluorine atom and methyl group in this compound, significantly modifies the parent molecule's properties. These modifications are central to a broad area of research, as substituted PAHs are investigated for their applications in materials science, and their derivatives are studied as synthons in various chemical syntheses. oup.comnih.gov

Overview of Fluorine Substitution in Aromatic Systems: Research Perspectives

The substitution of hydrogen with fluorine in aromatic systems is a cornerstone of modern organofluorine chemistry, imparting unique and often desirable properties to the molecule. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond can dramatically alter a molecule's electronic structure, stability, and intermolecular interactions. nih.gov These changes are leveraged in various fields, including drug design, where selective fluorination can enhance binding affinity to protein receptors through non-covalent interactions. nih.gov

However, the effect of fluorination on the fundamental property of aromaticity in PAHs is complex. Studies utilizing the gauge-including magnetically induced current (GIMIC) method have shown that fluorine substitution can weaken the aromatic character of the fused rings in polycyclic systems. acs.orgnih.govresearchgate.net This contrasts with observations in simpler systems like benzene, where fluorination can appear to strengthen the aromatic character based on certain computational metrics. acs.orgnih.gov Furthermore, the introduction of fluorine atoms into a PAH molecule can lower its HOMO-LUMO energy gap and increase its solubility in organic solvents. researchgate.net The unique properties imparted by fluorine make fluorinated PAHs an important area of study. oup.com

Table 1: Comparative Properties of Naphthalene and a Fluorinated Derivative (Note: Data for this compound is sparse in the literature; 1-Fluoronaphthalene (B124137) is used as a representative example to illustrate the effects of fluorination.)

PropertyNaphthalene1-Fluoronaphthalene
Molecular Formula C₁₀H₈C₁₀H₇F
Boiling Point 218 °C215 °C wikipedia.org
Solubility in Water InsolubleInsoluble wikipedia.org
Key Feature Parent PAH structure uomustansiriyah.edu.iqFluorine substitution alters electronic properties and reactivity. solubilityofthings.com

Position of this compound within Contemporary Organic Synthesis Research

In contemporary organic synthesis, this compound represents a specific, functionalized building block. Its synthesis and the study of its reactivity provide valuable insights into regioselectivity and the directing effects of substituents in electrophilic aromatic substitution reactions on the naphthalene core. The preparation of fluorinated naphthalenes often involves direct fluorination of the parent hydrocarbon using modern electrophilic fluorinating agents.

Several powerful reagents have been developed for this purpose, overcoming the challenges associated with handling elemental fluorine. These include N-F reagents like N-fluorobis(phenylsulfonyl)amine and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor™. researchgate.netwikipedia.orgresearchgate.net Research has demonstrated that the direct fluorination of naphthalene with such reagents can be highly regioselective, predominantly yielding the 1-fluoro isomer. oup.comresearchgate.net For a substituted precursor like 1-methylnaphthalene (B46632), fluorination can lead to isomers, and the reaction conditions can be tuned to favor a specific product. oup.comresearchgate.net The study of these selective fluorination reactions is crucial for the efficient construction of complex fluorinated aromatic molecules for use in medicinal chemistry and materials science. oup.comsolubilityofthings.com

Table 2: Selected Reagents for the Fluorination of Naphthalene Derivatives

ReagentReagent TypeTypical ConditionsReference
N-Fluorobis(phenylsulfonyl)amine Electrophilic N-F ReagentSolvent-free or in solution researchgate.net
Selectfluor™ (F-TEDA-BF₄) Electrophilic N-F ReagentAcetonitrile (B52724) solution, mild conditions oup.comwikipedia.org
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) Electrophilic N-F ReagentAcetonitrile solution, mild conditions oup.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9F B3350886 1-Fluoro-4-methylnaphthalene CAS No. 315-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMASSIYHVIVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Fluoro 4 Methylnaphthalene and Its Analogues

Regioselective Fluorination Strategies for Naphthalene (B1677914) Derivatives

Achieving regioselectivity—the ability to introduce a fluorine atom at a specific position on the naphthalene ring—is a primary challenge in the synthesis of compounds like 1-fluoro-4-methylnaphthalene. The reactivity of the naphthalene core is influenced by both its inherent electronic properties and the directing effects of existing substituents, such as the methyl group.

Direct C-H fluorination offers a straightforward route to fluoroaromatics by converting a carbon-hydrogen bond directly to a carbon-fluorine bond. beilstein-journals.org This approach is highly atom-economical. The development of stable and selective electrophilic fluorinating agents has been crucial for the advancement of this strategy. worktribe.com

Reagents containing a reactive nitrogen-fluorine (N-F) bond have become indispensable tools for the direct fluorination of electron-rich aromatic compounds. oup.comworktribe.com These reagents act as a source of "F+" and have largely replaced harsher and less selective methods. acsgcipr.org Prominent examples of N-F reagents include Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and Accufluor™ (NFTh). oup.comworktribe.comresearchgate.net

The fluorination of naphthalene derivatives with N-F reagents is highly regioselective. For instance, the reaction of naphthalene with NFTh in an acetonitrile (B52724) solution yields 1-fluoronaphthalene (B124137) with high selectivity. oup.com The position and nature of substituents on the naphthalene ring significantly influence the reaction's course and efficiency. oup.com In the case of 1-methylnaphthalene (B46632), fluorination with N-fluorobis(phenylsulfonyl)amine was found to produce a mixture of fluorinated products. researchgate.net The reactivity and selectivity of these N-F reagents can be tuned, making them versatile for various synthetic applications. nih.gov

Table 1: Direct Fluorination of Naphthalene Derivatives with N-F Reagents

Starting MaterialN-F ReagentSolventConditionsProduct(s)YieldReference
NaphthaleneAccufluor™ NFThAcetonitrileReflux1-FluoronaphthaleneHigh oup.com
PhenanthreneAccufluor™ NFThAcetonitrileReflux, 5 min9-Fluorophenanthrene85% oup.com
1-MethylnaphthaleneN-Fluorobis(phenylsulfonyl)amineNone130 °C, 1 hThis compound, 1-Fluoro-5-methylnaphthalene, 1-Fluoro-8-methylnaphthalene65% (total) researchgate.net
Naphthalene-2-olF-TEDA-BF4NoneGrinding1-Fluoro-naphthalen-2-olHigh researchgate.netx-mol.com

Solvent-free, or "dry," reaction conditions represent a green chemistry approach that can lead to easier product isolation, higher purity, and sometimes enhanced selectivity. researchgate.netx-mol.com The fluorination of naphthalene and its derivatives has been successfully achieved without solvents using N-F reagents. researchgate.net

For example, the reaction of N-fluorobis(phenylsulfonyl)amine with solid naphthalene or 1-methylnaphthalene proceeds upon heating to yield fluorinated products. researchgate.net This method can be more selective than reactions carried out in solution. researchgate.net Another effective protocol involves the solvent-free fluorination of electron-rich aromatic compounds, like naphthalene-2-ol, with F-TEDA-BF4. researchgate.netx-mol.com In these methods, the fluorinated products can often be isolated efficiently through vacuum sublimation, avoiding the use of solvents entirely. researchgate.net Mechanochemical methods, such as grinding reactants together in a mortar grinder, have also been employed for the solvent-free fluorination of naphthol derivatives, demonstrating high efficiency. mdpi.com

Transition metal catalysis provides powerful and versatile methods for C-F bond formation, often allowing for reactions under milder conditions and with greater functional group tolerance than traditional methods. nih.gov

Palladium-catalyzed fluorination of aryl triflates (trifluoromethanesulfonates) is a key method for synthesizing aryl fluorides. nih.govacsgcipr.org This transformation is particularly relevant for precursors like methylnaphthyl triflates. The general catalytic cycle involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by fluoride (B91410) transfer (transmetalation) and C-F reductive elimination from a Pd(II) intermediate. acsgcipr.orgnih.gov

However, in the fluorination of electron-rich aryl triflates that lack ortho-substituents, the formation of regioisomers is often observed. nih.govacs.org This has been attributed to the formation of a palladium-aryne intermediate. This competing pathway occurs when the fluoride source (e.g., CsF) acts as a base, causing ortho-deprotonation of the palladium-aryl intermediate. nih.gov The resulting aryne can then be trapped by fluoride at two different positions, leading to a mixture of products. For a precursor like 4-methyl-1-naphthyl triflate, this pathway could potentially lead to a mixture of fluoromethylnaphthalene isomers. The choice of ligand, such as sterically hindered biaryl phosphines (e.g., t-BuBrettPhos), is critical to facilitate the desired C-F reductive elimination and minimize side reactions. nih.govnih.gov

Table 2: Palladium-Catalyzed Fluorination of Aryl Triflates

SubstrateCatalyst/LigandFluoride SourceConditionsProduct(s)YieldReference
1-Naphthyl triflatePd(dba)₂ / t-BuBrettPhosCsFToluene, 110 °C1-Fluoronaphthalene75% mit.edu
4-n-Butylphenyl triflatePd(dba)₂ / t-BuBrettPhosCsFToluene, 110 °C4-n-Butylphenyl fluoride and 3-n-Butylphenyl fluoride (regioisomers)52% (combined) mit.edunih.gov
Flavone-4'-triflate[Pd(cinnamyl)Cl]₂ / AdBrettPhosCsFToluene, 100 °C4'-Fluoroflavone83% nih.gov
6-Quinolyl triflate[Pd(cinnamyl)Cl]₂ / AdBrettPhosCsFToluene, 100 °C6-Fluoroquinoline78% nih.gov

While metal-catalyzed methods are powerful, transition-metal-free strategies offer advantages by avoiding potential metal contamination in the final product. A transition-metal-free protocol has been developed for the synthesis of fluorinated naphthols from trifluoromethyl-substituted phenols. researchgate.net This method involves the selective activation of C-F bonds and a 6π electrocyclization to form the naphthalene core. researchgate.net

More directly, the fluorination of arenes like naphthalene can be achieved using NFSI (N-fluorobenzenesulfonimide) under solvent-free conditions without any catalyst. rsc.org This reaction typically requires heating and can produce mixtures of regioisomers, particularly for substituted naphthalenes like 1-naphthol. rsc.org Control over mono- versus di-fluorination can also be challenging with this approach. rsc.org

Metal-Catalyzed Fluorination of Methylnaphthalene Precursors

Indirect Synthetic Routes via Derivatization and Functional Group Interconversion

Indirect methods, which involve creating the naphthalene core first and then introducing the fluorine atom through functional group interconversion, are common. These multi-step sequences allow for precise control over the substitution pattern.

Halogen-exchange (Halex) reactions are a cornerstone for the synthesis of organofluorine compounds. These methods typically involve the substitution of a heavier halogen (like chlorine or bromine) with fluorine.

The Finkelstein reaction, traditionally used for synthesizing iodoalkanes, can be adapted for fluorination. manac-inc.co.jporganicmystery.com However, for aromatic systems and the introduction of fluorine, Swarts-type reactions or the use of modern nucleophilic fluorinating agents are more prevalent. organicmystery.commdpi.com A common strategy involves the synthesis of a brominated precursor, which is then converted to the fluoro derivative. For instance, the synthesis of substituted 1-fluoromethylnaphthalenes often proceeds via a corresponding bromomethylnaphthalene intermediate. cdnsciencepub.com This transformation is typically achieved using a source of nucleophilic fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent to enhance the fluoride's nucleophilicity. mdpi.comcdnsciencepub.com

Boron reagents have also been shown to mediate halogen exchange reactions, capable of converting C-F bonds to other C-X bonds, and conversely, activating other halogens for fluorination. nsf.gov While early examples focused on alkyl fluorides, the development of more electrophilic boron reagents has expanded the scope of these transformations. nsf.gov

Table 1: Reagents for Halogen-Exchange Fluorination

Reaction Type Typical Precursor Fluorinating Agent(s) Key Features
Nucleophilic Aromatic Substitution Bromo- or Chloro-naphthalene KF, CsF Requires activated substrates or harsh conditions.
Finkelstein-type (on side-chain) Bromomethylnaphthalene KF, CsF, AgF, Hg2F2 Effective for benzylic fluorination. organicmystery.commdpi.comcdnsciencepub.com

A versatile approach to this compound and its analogues involves the elaboration of readily available substituted naphthalene precursors. This allows for the construction of a diverse library of compounds by modifying substituents on the naphthalene ring.

A well-documented route starts with 1-methylnaphthalene. cdnsciencepub.com Friedel-Crafts acylation can introduce an acetyl group, for example at the 4-position, to yield 1-acetyl-4-methylnaphthalene. This ketone can then serve as a handle for further transformations. For instance, it can be oxidized to a carboxylic acid, reduced to a carbinol, and subsequently converted to the fluoromethyl group via bromination and halogen exchange. cdnsciencepub.com

Another powerful method for introducing fluorine onto the naphthalene ring is the Balz-Schiemann reaction. This involves the diazotization of a naphthylamine precursor, such as 1-naphthylamine, followed by thermal decomposition of the resulting diazonium fluoroborate salt to yield the corresponding fluoronaphthalene. google.com This method provides a direct route to aryl fluorides from aryl amines.

The synthesis of various 4-substituted 1-fluoromethylnaphthalenes has been systematically achieved starting from different naphthalene intermediates. cdnsciencepub.com The table below summarizes the preparation of a key intermediate, 1-acetyl-4-methylnaphthalene.

Table 2: Synthesis of Intermediate 1-Acetyl-4-methylnaphthalene cdnsciencepub.com

Starting Material Reagents Conditions Product Yield

From this intermediate, a series of reactions can be performed to introduce other functional groups before the final fluorination step.

For the synthesis of naphthalene analogues, several innovative cascade reactions have been developed. One such approach involves the reaction of α-diazocarbonyl compounds with sulfoxonium ylides, catalyzed by a rhodium/silver system, to produce functionalized naphthalenones. thieme-connect.com

Another notable method is the [4+2] cycloaddition of substituted 2-pyrones with arynes (generated in situ from o-silylaryl triflates). rsc.orgrsc.org This reaction proceeds via a Diels-Alder reaction followed by a decarboxylative aromatization to yield highly substituted naphthalenes. rsc.orgrsc.org This methodology is powerful because a wide variety of substituents can be incorporated into both the 2-pyrone and the aryne precursor, allowing for the synthesis of a diverse library of naphthalene derivatives. rsc.orgrsc.org For example, a 6-trifluoromethyl-substituted 2-pyrone can be used to generate a 1-trifluoromethyl-substituted naphthalene. rsc.org

Cascade reactions promoted by iodine monochloride have been used to synthesize 1-naphthaldehydes from 1-phenylpent-4-yn-2-ols. researchgate.net This process involves an intramolecular Friedel-Crafts reaction, dehydration, and oxidation sequence, demonstrating excellent regioselectivity. researchgate.net While not directly producing the title compound, these advanced, one-pot methodologies for constructing the naphthalene core are critical for the efficient synthesis of complex analogues.

Stereochemical Considerations in this compound Synthesis

The target molecule, this compound, is achiral and therefore does not have stereoisomers. However, stereochemistry becomes a crucial consideration when synthesizing its chiral analogues or when using synthetic routes that involve chiral intermediates or catalysts.

For instance, if a substituent on the naphthalene ring or the methyl group were to contain a chiral center, its stereoselective synthesis would be necessary to obtain a single enantiomer. The field of asymmetric catalysis offers powerful tools for achieving this.

Although no specific stereoselective synthesis for this compound itself is reported, research into related structures highlights the possibilities. For example, diastereoselective and enantioselective iridium-catalyzed allylic fluorination has been used to prepare 1-substituted 1-fluoro-1,2-dihydronaphthalenes. researchgate.net These chiral, partially saturated naphthalenes could potentially serve as precursors to chiral fluoronaphthalene derivatives through subsequent aromatization or further functionalization. The control of stereochemistry in these reactions relies on the use of a single chiral iridium catalyst to access all four possible stereoisomers of the product. researchgate.net Such strategies are paramount when the desired biological activity or material property is unique to a specific stereoisomer.

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. researchgate.net These principles are increasingly being applied to the synthesis of complex molecules like this compound and its analogues.

Key green chemistry strategies relevant to this synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions (MCRs) and cascade reactions are inherently more atom-economical than linear, multi-step syntheses. acsgcipr.orgresearchgate.net The synthesis of naphthalenes from 2-pyrones and arynes, where the only byproduct is CO2 and the silyl (B83357) triflate salt, is an example of a highly atom-economical process. rsc.orgrsc.org

Use of Catalysis: Employing catalysts, rather than stoichiometric reagents, minimizes waste. Many modern naphthalene syntheses rely on transition metal catalysts (e.g., Rhodium, Palladium) or organocatalysts that can be used in small amounts and sometimes recycled. thieme-connect.commdpi.com

Solventless Reactions: Performing reactions without a solvent can significantly reduce volatile organic compound (VOC) emissions. Research has shown that fluorination of aromatic compounds can be achieved under solvent-free conditions, for example, by reacting naphthalene with N-fluorobis(phenylsulfonyl)amine (NFSI) at its melting point. researchgate.net Similarly, some Wittig reactions can be performed by grinding the reactants together in a mortar and pestle, eliminating the need for a solvent. ubc.ca

Use of Greener Solvents: When solvents are necessary, choosing environmentally friendly options like water or deep eutectic solvents (DES) is preferred. researchgate.net MCRs have been successfully performed in DES, which are often biodegradable and have low toxicity. researchgate.net

By integrating these principles, chemists can develop more sustainable and efficient routes to this compound and its diverse analogues.

Mechanistic Elucidation of Reactions Involving 1 Fluoro 4 Methylnaphthalene

Reaction Pathways for Electrophilic Aromatic Fluorination

Electrophilic aromatic fluorination is a primary method for introducing fluorine atoms into aromatic systems. The mechanism of this reaction, particularly with N-F class reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor, is complex and can proceed through different pathways depending on the substrate and reaction conditions. Two dominant mechanisms are the Single Electron Transfer (SET) pathway and the formation of a sigma-complex (σ-complex), also known as a Wheland intermediate, in a polar SEAr mechanism. nih.govresearchgate.netresearchgate.net

The Single Electron Transfer (SET) mechanism is proposed for the fluorination of electron-rich aromatic substrates. researchgate.net This pathway involves the transfer of a single electron from the naphthalene (B1677914) ring system (the donor) to the electrophilic fluorinating agent (the acceptor), generating a radical cation intermediate. researchgate.netresearchgate.net For aromatic compounds with sufficiently low ionization potentials, this initial electron transfer is a key step. researchgate.net

The process can be summarized as follows:

Formation of a Charge-Transfer Complex: The aromatic substrate and the N-F reagent may initially form a charge-transfer complex. nih.gov

Electron Transfer: A single electron is transferred from the π-system of the naphthalene derivative to the fluorinating reagent, leading to the formation of an aromatic radical cation and a radical anion of the fluorinating agent.

Fluorine Transfer and Product Formation: The fluorine atom is subsequently transferred from the fragmented fluorinating agent to the radical cation. This step can be complex, potentially involving the collapse of the radical ion pair.

Mechanistic studies using radical probes have been employed to investigate the viability of SET pathways. In some systems, the absence of products characteristic of radical processes has suggested that a SET mechanism is not in operation, favoring a polar pathway instead. nih.gov However, for other substrates, particularly those that are easily oxidized, the SET mechanism remains a plausible route. nih.govrsc.org The competition between SET and polar mechanisms is often dictated by the electronic properties of the aromatic compound. researchgate.net

The more commonly accepted pathway for electrophilic aromatic substitution is the polar SEAr mechanism, which proceeds through a cationic, non-aromatic intermediate known as a sigma-complex or Wheland intermediate. nih.govresearchgate.netresearchgate.net

The key steps in this mechanism are:

Attack by the Aromatic Ring: The π-electrons of the naphthalene ring attack the electrophilic fluorine atom of the N-F reagent. This leads to the formation of a C-F bond and a delocalized carbocation, the sigma-complex.

Deprotonation: A base removes a proton from the sp3-hybridized carbon atom bearing the new fluorine atom, restoring the aromaticity of the ring and yielding the final fluorinated product.

Kinetic isotope effect studies (kH/kD) have provided significant insight into this mechanism. Small deuterium (B1214612) isotope effects (kH/kD values close to 1.0) observed in the fluorination of various aromatic compounds indicate that the C-H bond cleavage during deprotonation is not the rate-determining step. researchgate.netresearchgate.net The rate-limiting step is the initial formation of the high-energy sigma-complex. nih.govrsc.org The stability of this intermediate is crucial and is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the methyl group in 1-fluoro-4-methylnaphthalene, stabilize the positive charge in the sigma-complex, thereby activating the ring towards electrophilic attack and influencing the regioselectivity of the substitution. acs.orgoregonstate.edu

Mechanistic Pathway Key Intermediate Rate-Determining Step Evidence
Single Electron Transfer (SET)Radical CationInitial electron transferObserved for electron-rich arenes; can be probed with radical traps.
Polar SEArSigma-Complex (Wheland Intermediate)Formation of the sigma-complexSmall kinetic isotope effects (kH/kD ≈ 1); substituent effects on stability. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluoronaphthalene Systems

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing aromatic rings, especially those bearing strongly electron-withdrawing groups or halogens. byjus.com In this reaction, a nucleophile displaces a leaving group on the aromatic ring. Fluoronaphthalenes are particularly interesting substrates for SNAr reactions.

The generally accepted mechanism is a two-step addition-elimination process:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. csbsju.eduresearchgate.net This step is typically the rate-determining step as it involves the temporary loss of aromaticity. stackexchange.comlibretexts.org

Elimination of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored.

Recent studies have also provided evidence for concerted SNAr (CSNAr) mechanisms, where the attack of the nucleophile and the departure of the leaving group occur in a single transition state without the formation of a stable Meisenheimer intermediate. harvard.eduacs.org

In SNAr reactions, the nature of both the leaving group and the nucleophile is paramount. Contrary to substitution reactions at aliphatic carbons (SN2), where fluoride (B91410) is a poor leaving group, it is often the best halide leaving group in SNAr reactions. csbsju.edustackexchange.com The reactivity order is typically F > Cl > Br > I. libretexts.org

A wide array of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, amines, and enolates. csbsju.eduresearchgate.net The reactivity of the nucleophile is influenced by its basicity, polarizability, and the solvent used. nih.gov

While SNAr reactions are traditionally performed on electron-deficient arenes, recent advancements have focused on developing catalytic systems to improve efficiency and broaden the substrate scope to include less activated rings. researchgate.net Catalysis can influence the reaction by activating the substrate, enhancing the nucleophilicity of the attacking species, or stabilizing the transition state.

One notable development is the use of organic superbases, such as t-Bu-P4, to catalyze concerted SNAr reactions of fluoroarenes. acs.orgnih.gov This type of catalysis is proposed to operate through a dual-activation mechanism:

The superbase deprotonates the nucleophile, generating a highly reactive, weakly associated anion. acs.org

The protonated catalyst, a large soft cation, can then engage in a favorable electrostatic interaction with the electronegative fluorine atom on the naphthalene ring, stabilizing the negative charge in the transition state and facilitating its departure. acs.org

This catalytic approach avoids the need for strong electron-withdrawing groups on the aromatic substrate, significantly expanding the utility of the SNAr reaction. nih.gov Other catalytic strategies involve transition metals or photoredox catalysis to activate otherwise unreactive fluoroarenes toward nucleophilic attack. researchgate.netrsc.org

Factor Role in SNAr Mechanism Example/Effect
Leaving Group (Fluorine) Stabilizes the transition state of the rate-determining addition step via a strong inductive effect. stackexchange.comlibretexts.orgReactivity order: F > Cl > Br > I. libretexts.org
Nucleophile Attacks the aromatic ring to form the Meisenheimer complex.Reactivity depends on basicity, polarizability, and solvent. Common nucleophiles include NaOH, NaOCH3, and amines. csbsju.edu
Catalyst (e.g., t-Bu-P4) Enhances nucleophilicity and stabilizes the transition state, often promoting a concerted (CSNAr) pathway. acs.orgnih.govAllows for SNAr on electron-neutral or even electron-rich fluoroarenes. acs.org

Mechanistic Studies of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mit.edunih.gov Aryl fluorides, including this compound, are challenging substrates for these reactions due to the high strength of the C-F bond. However, mechanistic understanding has led to the development of specialized catalyst systems capable of activating these robust bonds.

The generally accepted catalytic cycle for a cross-coupling reaction like the Suzuki-Miyaura coupling involves three main steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of the fluoronaphthalene. This is often the most challenging and rate-limiting step for aryl fluorides. It results in the formation of an Ar-Pd(II)-F species. The design of electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) is crucial for facilitating this difficult step. mit.edursc.org

Transmetalation: The aryl group from an organoboron reagent (in the case of Suzuki coupling) is transferred to the palladium center, displacing the fluoride. This step is typically facilitated by a base. Mechanistic studies propose that transmetalation occurs with a boronate species, formed by the reaction of the boronic acid with the base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mit.edu

Mechanistic investigations, often supported by DFT calculations, have been instrumental in optimizing these reactions. For instance, studies have explored the precise nature of the active catalyst, the role of ligands in stabilizing intermediates, and the influence of additives and counter-ions on the reaction rate. ruhr-uni-bochum.deresearchgate.net In some cases, alternative mechanisms have been proposed, such as those involving Pd(II)/Pd(IV) cycles, particularly in palladium-catalyzed fluorination reactions where the palladium complex itself can act as an electrophilic fluorine source after oxidation. juniperpublishers.comacs.org The successful coupling of aryl fluorides relies on catalysts that can overcome the high activation barrier associated with C-F bond cleavage.

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many palladium-catalyzed cross-coupling reactions. The C-F bond in this compound presents a significant challenge for oxidative addition due to its high bond dissociation energy. However, under appropriate catalytic conditions, these pathways become accessible.

Oxidative Addition: The process of oxidative addition would involve the insertion of a low-valent palladium species, typically Pd(0), into the C-F or a C-H bond of this compound. While C-F activation is difficult, C-H activation or the use of a pre-functionalized naphthalene (e.g., with a triflate or halide) is a more common strategy. DFT studies on related systems, such as the oxidative addition of aryl halides to palladium nanoparticles, suggest that low-coordinated palladium atoms at facet edges are key active sites. nih.gov The oxidative addition to palladium nanoparticles is often kinetically facile at ambient temperatures and thermodynamically favorable. nih.gov For fluorinated arenes, the electronic properties of the molecule significantly influence the feasibility of oxidative addition. The electron-withdrawing nature of the fluorine atom can make the aromatic ring more susceptible to certain types of C-H activation.

Reductive Elimination: This is the bond-forming step where a new C-C or C-X bond is formed from a high-valent palladium intermediate, with the palladium center being reduced, typically from Pd(II) or Pd(IV) to Pd(0) or Pd(II), respectively. Mechanistic studies on the reductive elimination from (aryl)(fluoroaryl)palladium complexes have shown that steric and electronic factors play a crucial role. For instance, the steric hindrance of a naphthyl group can dictate the regioselectivity of the reaction.

A systematic study on C-F reductive elimination from Pd(IV) fluoride complexes revealed that the reaction likely proceeds through a dissociative mechanism from a cationic Pd(IV) intermediate. nih.gov The nature of the ancillary ligands is critical in promoting this step.

StepGeneral MechanismKey Factors for this compound (Inferred)
Oxidative Addition Pd(0) + R-X → R-Pd(II)-XHigh C-F bond strength makes direct oxidative addition challenging. C-H activation or use of other leaving groups is more probable. The fluorine substituent electronically modifies the naphthalene ring, influencing reactivity.
Reductive Elimination R-Pd(II)-R' → R-R' + Pd(0)Steric bulk of the methylnaphthalenyl group and electronic effect of the fluorine atom will influence the rate and selectivity. Ligand design is critical to facilitate this step.

This table is based on general principles of organometallic chemistry and data from related systems due to the lack of specific studies on this compound.

Carbopalladation and Cyclization Processes

Carbopalladation, the insertion of an unsaturated moiety into a Pd-C bond, and subsequent cyclization are powerful methods for constructing complex polycyclic structures.

Carbopalladation: In the context of this compound, an aryl-palladium intermediate formed from oxidative addition could undergo carbopalladation with an alkyne or alkene. This step involves the formation of a new carbon-carbon bond and a new organopalladium species. The regioselectivity of the insertion is governed by both steric and electronic factors of the reactants.

Cyclization: Following carbopalladation, intramolecular reactions can lead to the formation of new rings. Palladium-catalyzed cascade cyclizations are particularly efficient for assembling polycyclic scaffolds. nih.gov For naphthalene derivatives, dearomative difunctionalization reactions have been reported, where an intramolecular Heck-type insertion leads to π-allylpalladium intermediates that can be trapped by nucleophiles. nih.gov While specific examples involving this compound are scarce, the principles of palladium-catalyzed intramolecular alkene hydrofunctionalization and annulation of internal alkynes to form substituted naphthalenes are well-established. nih.govrsc.org The directing ability of substituents on the naphthalene ring can control the pathway of cyclization. rsc.org

ProcessDescriptionRelevance to this compound (Hypothesized)
Carbopalladation Insertion of an alkene or alkyne into a (1-Fluoro-4-methylnaphthalen-yl)-Pd bond.Would lead to the formation of a more complex organopalladium intermediate, setting the stage for further functionalization.
Intramolecular Cyclization Subsequent intramolecular reaction to form a new ring.Could be a key step in the synthesis of complex polycyclic aromatic compounds containing a fluorinated methylnaphthalene core.

This table presents hypothesized pathways based on known palladium-catalyzed reactions of related naphthalene derivatives.

Kinetics and Thermodynamics of Formation and Transformation Reactions

Kinetics: The rates of palladium-catalyzed reactions are highly dependent on the nature of the substrate, catalyst, ligands, and reaction conditions. For reactions involving aryl fluorides, the high strength of the C-F bond often means that oxidative addition is the rate-determining step. Kinetic studies of related Heck coupling reactions using palladacycle catalysts have provided insights into the role of different catalyst species and the reaction orders with respect to the various components. semanticscholar.org Mechanistic studies on palladium-catalyzed C-H olefination of aromatic compounds have also elucidated the kinetic profiles and the role of ligands in accelerating the reaction. nih.gov

Thermodynamics: The thermodynamic properties of polycyclic aromatic hydrocarbons (PAHs) are crucial for understanding their stability and reactivity. The Gibbs free energy of formation for naphthalene is a known value, and while specific data for this compound is unavailable, it is known that fluorination generally increases the thermodynamic stability of organic molecules. researchgate.net Thermodynamic data for a range of PAHs have been compiled and can be used to estimate the properties of substituted derivatives. nist.govnih.gov The enthalpy and entropy changes associated with reactions such as hydrogenation or combustion can be calculated using these values.

ParameterGeneral Trends for Related Compounds
Reaction Rate Often limited by the rate of C-F or C-H bond activation. Can be significantly influenced by ligand choice and reaction temperature.
Activation Energy (Ea) Expected to be high for direct C-F oxidative addition.
Enthalpy of Formation (ΔHf°) Likely to be more negative (more stable) than 1-methylnaphthalene (B46632) due to the C-F bond.
Gibbs Free Energy of Reaction (ΔG) Will determine the spontaneity of a given transformation.

This table provides expected trends for this compound based on data for analogous compounds.

Advanced Spectroscopic Investigations of 1 Fluoro 4 Methylnaphthalene Molecular Structure and Electronic States

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Electronic Effects

The structure of 1-fluoro-4-methylnaphthalene is unequivocally determined through a combination of one-dimensional and multi-dimensional NMR experiments. The chemical shifts of proton and carbon nuclei are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, while 19F NMR provides a direct probe into the local electronic environment of the fluorine atom itself.

The 1H NMR spectrum of this compound displays distinct signals for the methyl protons and the six aromatic protons. The aromatic region (typically δ 7.0-8.5 ppm) is complex due to spin-spin coupling between adjacent protons. The methyl group, being attached to the aromatic ring, appears as a singlet in the upfield region (around δ 2.5 ppm).

The fluorine atom at the C1 position exerts a significant influence on the chemical shifts of the neighboring protons, primarily H-2 and H-8, through both inductive effects and through-space interactions. The H-2 proton is expected to show a doublet of doublets due to coupling with H-3 (3JHH) and a larger coupling to the 19F nucleus (3JHF). Similarly, the peri-proton H-8 is often deshielded due to its spatial proximity to the substituent at C1. The precise assignment of these protons is confirmed using 2D NMR techniques.

Table 1: Predicted 1H NMR Chemical Shifts for this compound Note: These are estimated values based on substituent effects on the naphthalene (B1677914) core.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
CH3~2.5s-
H-2~7.2dd3JH2-H3, 3JH2-F1
H-3~7.4t3JH3-H2, 3JH3-H4(Me)
H-5~8.0d3JH5-H6
H-6~7.5t3JH6-H5, 3JH6-H7
H-7~7.6t3JH7-H6, 3JH7-H8
H-8~8.1d3JH8-H7

The proton-decoupled 13C NMR spectrum of this compound shows eleven distinct signals, corresponding to the ten carbons of the naphthalene ring and the one methyl carbon. The most prominent feature is the large one-bond carbon-fluorine coupling (1JCF) for the C-1 carbon, which appears as a doublet with a coupling constant typically in the range of 240-320 Hz. nih.gov

The chemical shifts are dictated by the substituent effects. The C-1 carbon, directly attached to the electronegative fluorine, is significantly deshielded and its chemical shift is a key identifier. Conversely, the methyl group at C-4 causes a shielding effect (upfield shift) on the C-4 carbon. Long-range nJCF couplings (where n > 1) are also observed, providing further structural information. For instance, the C-2 and C-8a carbons will appear as doublets due to two-bond coupling with the fluorine atom. researchgate.net

Table 2: Predicted 13C NMR Chemical Shifts and C-F Coupling Constants for this compound Note: These are estimated values based on substituent effects on the naphthalene core.

CarbonPredicted Chemical Shift (δ, ppm)nJCF (Hz)
C-1~158~250 (1J)
C-2~115~20 (2J)
C-3~126~5 (3J)
C-4~130~3 (4J)
C-4a~125~10 (3J)
C-5~127~2 (5J)
C-6~125<1 (6J)
C-7~126<1 (7J)
C-8~124~5 (4J)
C-8a~122~25 (2J)
CH3~19~2 (5J)

19F NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance of the 19F isotope and its large chemical shift dispersion. scispace.com The spectrum for this compound will show a single resonance, the chemical shift of which is highly sensitive to its electronic environment. This signal will be split into a multiplet due to coupling with nearby protons, most significantly H-2 (3JHF) and H-8 (4JHF).

Fluorine-fluorine (F-F) coupling is a phenomenon observed in molecules containing multiple fluorine atoms. This coupling can occur through bonds (typically over 2-5 bonds) or through space. Through-space coupling arises when two fluorine atoms are in close spatial proximity, regardless of the number of bonds separating them, allowing for the overlap of their non-bonding orbitals. acs.orgrsc.org This interaction is highly dependent on the internuclear distance and orientation. As this compound contains only a single fluorine atom, no fluorine-fluorine interactions or couplings are present in its NMR spectra.

The chemical shift of the fluorine nucleus in aryl fluorides is modulated by the electronic effects of other substituents on the ring. acs.org The methyl group at the C-4 position is in a para relationship to the fluorine atom at C-1. Methyl groups are weakly electron-donating through hyperconjugation and inductive effects. This donation of electron density to the aromatic π-system generally results in increased shielding at the fluorine nucleus, causing an upfield shift (a less negative or more positive δ value, depending on the reference) compared to the parent compound, 1-fluoronaphthalene (B124137). Studies on substituted fluoronaphthalenes have systematically shown that electron-donating groups in the 4-position lead to such upfield shifts in the 19F resonance. scispace.comelsevier.com

While 1D NMR provides essential data, 2D NMR techniques are invaluable for unambiguous assignment of complex spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-coupled to each other. For this compound, COSY would reveal the connectivity of the aromatic protons, showing cross-peaks between H-2/H-3, H-5/H-6, H-6/H-7, and H-7/H-8, thus confirming the sequence of protons around the rings.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond 1H-13C correlation). It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (2JCH and 3JCH). This is crucial for piecing together the molecular framework. Key correlations would include the methyl protons showing a cross-peak to C-4, C-3, and C-4a. The aromatic protons would show correlations to carbons two and three bonds away, helping to assign the quaternary (non-protonated) carbons like C-1, C-4, C-4a, and C-8a. For instance, H-2 would show correlations to C-1, C-3, and C-4, confirming its position adjacent to the fluorine-bearing carbon.

Together, these techniques provide a robust and detailed map of the molecular structure, confirming the assignments made from 1D spectra and elucidating the electronic effects of the substituents.

<sup>19</sup>F NMR Spectroscopy: Chemical Shifts and Coupling Constants

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of molecules by probing their characteristic vibrational modes.

Characterization of Functional Groups and Molecular Vibrations

The vibrational spectrum of this compound is determined by the collective motions of its atoms and can be understood by analyzing the characteristic vibrations of its constituent parts: the naphthalene core, the methyl group, and the fluorine substituent.

Naphthalene Core Vibrations : The core structure is composed of two fused aromatic rings. Its vibrational modes include C-H stretching, C=C stretching, and in-plane and out-of-plane bending of the ring structure. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The aromatic C=C stretching vibrations produce a series of bands in the 1650-1400 cm⁻¹ range. The specific pattern of C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region is highly characteristic of the substitution pattern on the aromatic ring. For 1,4-disubstituted naphthalene, a strong IR band is expected in this region.

Methyl Group Vibrations : The methyl (-CH₃) group introduces its own set of characteristic vibrations. These include symmetric and asymmetric C-H stretching modes, which are typically observed between 2995 and 2870 cm⁻¹. researchgate.net For 1-methylnaphthalene (B46632), asymmetric stretching bands have been assigned around 2967 cm⁻¹ and symmetric stretching near 2905 cm⁻¹. researchgate.net Additionally, symmetric and asymmetric bending (scissoring and rocking) modes appear in the 1470-1360 cm⁻¹ region.

C-F Bond Vibration : The carbon-fluorine bond provides a key vibrational signature. The C-F stretching vibration in aromatic fluorides is typically strong in the IR spectrum and occurs in the 1300-1100 cm⁻¹ range. Its exact position is influenced by the electronic environment of the naphthalene ring system.

A summary of the expected vibrational modes for this compound is presented below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H StretchNaphthalene Ring3100 - 3000
Asymmetric/Symmetric C-H StretchMethyl (-CH₃)2995 - 2870
Aromatic C=C StretchNaphthalene Ring1650 - 1400
Asymmetric/Symmetric C-H BendMethyl (-CH₃)1470 - 1360
Aromatic C-F StretchFluoro-Aromatic1300 - 1100
Aromatic C-H Out-of-Plane BendNaphthalene Ring900 - 700

This table is predictive and based on characteristic vibrational frequencies of related compounds.

Conformational Analysis via Vibrational Modes

Conformational analysis involves the study of different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.com For this compound, the primary conformational flexibility arises from the rotation of the methyl group around the C-C single bond connecting it to the naphthalene ring.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Investigations

Electronic spectroscopy provides insight into the electronic structure and energy levels of a molecule by examining the absorption and emission of light in the ultraviolet (UV) and visible regions. Naphthalene and its derivatives are well-known for their distinct electronic spectra and fluorescent properties. nih.gov

Electronic Transitions and Aromaticity Effects

The UV-Vis absorption spectrum of this compound is dominated by π→π* electronic transitions within the aromatic naphthalene system. Unsubstituted naphthalene exhibits a characteristic absorption spectrum with several bands, arising from transitions to different excited singlet states (S₁, S₂, etc.).

The introduction of substituents on the naphthalene ring perturbs the π-electron system, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity.

Methyl Group Effect : The methyl group acts as a weak electron-donating group through hyperconjugation, which typically causes a small bathochromic (red) shift in the absorption bands. For instance, 1-methylnaphthalene shows absorption maxima that are slightly red-shifted compared to naphthalene. d-nb.info

Fluorine Effect : The fluorine atom has a dual electronic effect: it is strongly electron-withdrawing inductively (-I effect) but also acts as a weak π-electron donor through resonance (+R effect). The net result on the electronic spectrum is often a modest shift in the absorption bands.

The combined effect of a fluoro group at the 1-position and a methyl group at the 4-position on the naphthalene core is expected to result in a UV-Vis spectrum that is subtly different from that of either 1-fluoronaphthalene or 1-methylnaphthalene, likely exhibiting a slight bathochromic shift relative to the parent naphthalene molecule.

CompoundAbsorption Maxima (λmax) in Cyclohexane/Hexane
Naphthalene~266 nm, ~275 nm, ~286 nm
1-Methylnaphthalene~274 nm, ~285 nm
1-Fluoronaphthalene~275 nm, ~285 nm, ~314 nm
This compoundPredicted to have maxima slightly red-shifted from naphthalene

Data compiled from various sources for related compounds. d-nb.info

Fluorescence Quantum Yields and Lifetimes

Naphthalene derivatives are often fluorescent, and their emission properties are highly sensitive to their chemical structure. nih.gov

Fluorescence Quantum Yield (Φf) : This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. It is determined by the relative rates of radiative decay (fluorescence) and non-radiative decay pathways (internal conversion, intersystem crossing).

Fluorescence Lifetime (τf) : This is the average time a molecule spends in the excited state before returning to the ground state. It is inversely related to the sum of the rates of all de-excitation processes. nih.gov

While specific experimental values for the fluorescence quantum yield and lifetime of this compound have not been reported in the reviewed literature, it is known that substituents can significantly alter these properties. The introduction of heavy atoms (like bromine or iodine) often decreases fluorescence through enhanced intersystem crossing, but fluorine (a light atom) does not typically act as an efficient quencher. Therefore, this compound is expected to be a fluorescent compound. The precise values of Φf and τf would depend on how the fluoro and methyl groups together influence the rates of radiative and non-radiative decay from the S₁ excited state. researchgate.net

Solvent Effects on Spectroscopic Signatures

The polarity of the solvent can influence both the absorption and fluorescence spectra of a molecule, a phenomenon known as solvatochromism. nih.gov This effect is particularly pronounced for molecules that have a significant change in dipole moment upon electronic excitation.

This compound possesses a permanent dipole moment due to the high electronegativity of the fluorine atom. When the molecule absorbs a photon and transitions to an excited state, the electron distribution may change, leading to a different dipole moment in the excited state. Polar solvents will solvate the ground and excited states to different extents, thereby altering the energy gap between them.

Absorption (UV-Vis) : If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption spectrum.

Fluorescence : Following excitation, the surrounding solvent molecules reorient around the excited-state dipole. This relaxation process lowers the energy of the excited state before emission occurs. Consequently, in polar solvents, the fluorescence emission is often red-shifted more significantly than the absorption spectrum, leading to an increased Stokes shift.

Therefore, it is predicted that the UV-Vis and fluorescence spectra of this compound will exhibit a dependence on solvent polarity, with shifts to longer wavelengths in more polar solvents.

Computational and Theoretical Chemistry Studies of 1 Fluoro 4 Methylnaphthalene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic behavior and spatial arrangement of atoms within a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry. samipubco.com It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler function to work with than the complex multi-electron wavefunction. irjweb.com For a molecule like 1-fluoro-4-methylnaphthalene, DFT would be employed to investigate its fundamental electronic properties.

A primary application of DFT is the optimization of a molecule's ground state geometry. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the structure with the lowest possible energy. The calculation iteratively adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For this compound, this would yield precise values for the C-C, C-H, C-F, and C-CH₃ bond lengths and the angles between them, defining its most stable conformation. This optimized structure is the foundation for calculating all other molecular properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative Example)

This table is an illustrative example of the type of data obtained from a DFT geometry optimization and does not represent published results.

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311G)
Bond Lengths C1-F1.36 Å
C4-C11 (Methyl)1.51 Å
C1-C21.37 Å
C9-C101.42 Å
Bond Angles F-C1-C2118.5°
C3-C4-C11121.0°
C1-C9-C8120.5°
Dihedral Angle F-C1-C9-C40.0°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations would determine the energies of these orbitals and visualize their spatial distribution across the naphthalene (B1677914) ring, the fluorine atom, and the methyl group. This analysis would predict the most likely sites for nucleophilic and electrophilic attack. mahendrapublications.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative Example)

This table is an illustrative example of the type of data obtained from a DFT calculation and does not represent published results.

Molecular OrbitalEnergy (eV)
HOMO-6.52
LUMO-1.78
HOMO-LUMO Gap (ΔE) 4.74

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MEP analysis of this compound would reveal the influence of the electronegative fluorine atom and the electron-donating methyl group on the charge distribution of the aromatic system, highlighting the most reactive sites of the molecule. researchgate.net

Beyond DFT, other computational methods are also used to study molecular properties, each with its own balance of accuracy and computational cost.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. They are generally more computationally demanding than DFT but can offer higher accuracy for certain properties, particularly those involving electron correlation. An MP2 calculation on this compound would provide a highly accurate prediction of its geometry and energy.

Semi-Empirical Methods: Methods like AM1 (Austin Model 1) and PM3 (Parametrized Model 3) are faster and less computationally expensive than DFT or ab initio methods. scribd.com They simplify the calculations by incorporating parameters derived from experimental data. researchgate.net While less accurate, they are extremely useful for rapid screening of large molecules or for preliminary geometry optimizations before employing more rigorous methods.

Density Functional Theory (DFT) Applications

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is instrumental in predicting and interpreting spectroscopic data. By calculating properties such as vibrational frequencies, it is possible to simulate spectra that can be compared with experimental results from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

For this compound, DFT calculations could predict its vibrational modes. Each mode corresponds to a specific type of molecular motion, such as the stretching of the C-F bond, the bending of C-H bonds, or the breathing of the naphthalene rings. The calculated frequencies and intensities can be used to generate a theoretical spectrum. This aids in the assignment of peaks in an experimental spectrum, confirming the molecule's structure and providing a deeper understanding of its vibrational properties. Studies on closely related molecules, such as 1-bromo-4-methylnaphthalene, have demonstrated the high accuracy of DFT in predicting vibrational spectra. mahendrapublications.com

Computational NMR Chemical Shift Calculations

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods serves as a powerful tool for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a widely employed quantum chemical method for this purpose due to its balance of accuracy and computational efficiency. mdpi.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT functionals, such as B3LYP, to calculate the isotropic magnetic shielding tensors for each nucleus. researchgate.netrsc.org

To obtain the chemical shifts (δ), the calculated isotropic shielding values (σ) of the target molecule are referenced against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F, calculated at the same level of theory. researchgate.net The chemical shift is determined by the equation: δ = σ(ref) - σ(iso).

Calculations are typically performed on a molecular geometry that has been optimized at a suitable level of theory, for instance, B3LYP with a basis set like 6-311++G(d,p). nih.gov Solvent effects, which can be significant, are often incorporated using a Polarizable Continuum Model (PCM). mdpi.comnih.gov These calculations provide valuable insights into the electronic environment of each nucleus. For this compound, DFT-GIAO calculations can predict the distinct chemical shifts for the aromatic protons and carbons, the methyl group, and the fluorine nucleus, aiding in the assignment of experimental spectra. rsc.org

Table 1. Calculated NMR Chemical Shifts (δ, ppm) for this compound.
AtomCalculated Chemical Shift (ppm)Nucleus
H27.35¹H
H37.15¹H
H58.10¹H
H67.55¹H
H77.60¹H
H87.90¹H
-CH₃2.65¹H
C1158.5 (d, J=250 Hz)¹³C
C2110.2 (d, J=22 Hz)¹³C
C3125.8 (d, J=5 Hz)¹³C
C4130.1¹³C
F1-120.3¹⁹F

Note: Data are illustrative and based on typical values for similar structures. 'd' denotes a doublet due to C-F coupling, with a representative coupling constant (J) in Hz.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis is a cornerstone of computational chemistry, used to predict and interpret the infrared (IR) and Raman spectra of molecules. For this compound, these calculations are performed using DFT methods, often with the B3LYP functional and a 6-311++G(d,p) basis set, which provide a reliable prediction of harmonic vibrational frequencies. semanticscholar.orgresearchgate.netscispace.com

The process begins with the optimization of the molecule's ground state geometry. Following this, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic coordinates. The resulting output provides a list of vibrational modes and their corresponding frequencies. barc.gov.in It is a standard practice to apply a scaling factor to the computed frequencies (typically around 0.96-0.98 for B3LYP) to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. scispace.com

This analysis allows for the assignment of specific vibrational modes, such as C-H stretching, C-F stretching, methyl group vibrations, and characteristic naphthalene ring breathing and deformation modes. researchgate.net The C-F stretching vibration in aromatic compounds typically appears as a strong band in the IR spectrum in the 1000-1360 cm⁻¹ region. wikipedia.org

Table 2. Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound.
Frequency (Scaled, cm⁻¹)Vibrational Mode Assignment
3060Aromatic C-H Stretch
2925Methyl C-H Stretch
1620Aromatic C=C Ring Stretch
1595Aromatic C=C Ring Stretch
1460Methyl Asymmetric Bend
1270Aromatic C-F Stretch
830Aromatic C-H Out-of-Plane Bend
780Aromatic C-H Out-of-Plane Bend

Note: Data are illustrative and based on typical vibrational modes for substituted naphthalenes.

Electronic Absorption and Emission Spectra Simulations

The electronic absorption properties of this compound can be investigated computationally using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method is effective for calculating the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum, respectively. researchgate.net

Calculations are typically performed on the optimized ground-state geometry using a functional like B3LYP or PBE1PBE. researchgate.net To simulate the spectrum in a solvent, the Polarizable Continuum Model (PCM) can be employed to account for the bulk electrostatic effects of the medium. ekb.eg The primary electronic transitions in aromatic molecules like naphthalene are π→π* transitions. The substitution with fluoro and methyl groups can cause shifts in the absorption bands (bathochromic or hypsochromic) compared to the parent naphthalene molecule due to their electronic effects on the π system. The simulation provides a set of excitation energies and their corresponding oscillator strengths, which can be plotted to generate a theoretical spectrum. mdpi.com

Table 3. Calculated Electronic Transitions for this compound.
TransitionExcitation Wavelength (λ, nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3150.08HOMO → LUMO
S₀ → S₂2850.25HOMO-1 → LUMO
S₀ → S₃2301.20HOMO → LUMO+1

Note: Data are illustrative and based on the known electronic transitions of naphthalene derivatives. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Investigation of Intermolecular Interactions and Non-Covalent Bonding

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior, crystal packing, and supramolecular chemistry of this compound. These interactions are primarily non-covalent and include van der Waals forces, π-π stacking, and hydrogen bonding. whiterose.ac.ukrsc.org In fluorinated aromatic systems, the interactions are a complex interplay between the electron-rich π-system of the naphthalene core, the electron-poor regions on the hydrogen atoms, and the highly electronegative fluorine atom. Computational studies of crystal structures and molecular clusters can quantify the strength and nature of these interactions, revealing how molecules arrange themselves to maximize attractive forces. rsc.orgrsc.org

C-F···H-C Interactions and Fluorine Bonding

The fluorine atom in this compound, despite its high electronegativity, can participate in non-covalent interactions. One of the most significant is the C–H···F–C hydrogen bond, where the fluorine acts as a weak hydrogen bond acceptor. whiterose.ac.ukrsc.org Computational analyses have shown that aromatic fluorine can engage in meaningful hydrogen bonds and electrostatic interactions. nih.gov In the crystal lattice of fluorinated naphthalenes, these C–H···F interactions, along with π-π stacking, are dominant forces that direct the molecular packing. rsc.org The strength and geometry of these interactions can be analyzed by calculating the interaction energies between molecular dimers or by using methods like Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. materialsciencejournal.orgacadpubl.eu By transforming the calculated wavefunction into a set of localized Lewis-type orbitals (bonds and lone pairs), NBO analysis provides a quantitative picture of bonding and orbital interactions. fluorine1.ru

Table 4. Key NBO Donor-Acceptor Interactions in this compound.
Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(2) Fπ(C2-C3)2.5
π(C5-C10)π(C6-C7)18.5
π(C8-C9)π(C5-C10)21.0
σ(C-H)methylσ(C3-C4)0.8

Note: Data are illustrative, representing typical stabilization energies (E(2)) for such interactions. LP = Lone Pair.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the modeling of reaction pathways and the characterization of transition states. nih.gov For a molecule like this compound, this approach can be used to investigate various reactions, such as electrophilic aromatic substitution, oxidation, or thermal decomposition.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. Transition state theory can then be used to estimate reaction rate constants. Computational methods like DFT are used to locate stationary points on the potential energy surface. Transition states, which are first-order saddle points, are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net This analysis provides deep mechanistic insights, rationalizes product distributions, and predicts the feasibility of chemical transformations under different conditions.

Conformational Landscape Exploration and Energetic Minimization

The conformational landscape of this compound is primarily defined by the rotation of the methyl group attached to the naphthalene core. The presence of the fluorine atom at the 4-position introduces a distinct electronic and steric environment that influences the rotational barrier and the relative energies of the different conformers. Computational and theoretical chemistry studies are essential to explore this landscape, identify stable conformers, and determine the energy barriers between them.

The exploration of the conformational space of this compound typically begins with the construction of a potential energy surface (PES) by systematically rotating the methyl group. researchgate.net This is achieved by performing a series of geometry optimizations at fixed dihedral angles of the C-C-C-H bond of the methyl group relative to the naphthalene ring. For each step of the rotation, the energy of the molecule is calculated, resulting in a one-dimensional potential energy curve that describes the energetic profile of the methyl group rotation.

The primary conformers of this compound arise from the orientation of the methyl group's hydrogen atoms relative to the plane of the naphthalene ring. The key stationary points on the potential energy surface include energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states for the interconversion between these conformers.

Detailed research into the torsional dynamics of similar molecules, such as 1-methylnaphthalene (B46632), provides valuable insights into what can be expected for this compound. For 1-methylnaphthalene, rotationally resolved fluorescence excitation spectra have been used to determine the threefold torsional barrier (V3) of the methyl group. elsevierpure.com Theoretical calculations, often employing Density Functional Theory (DFT) methods such as B3LYP with a dispersion correction (B3LYP-D3) and a suitable basis set like 6-311++G(d,p), are used to complement and interpret experimental findings. nih.gov

For this compound, the presence of the fluorine atom is expected to influence the rotational barrier of the methyl group due to both steric and electronic effects. The fluorine atom is relatively small, so significant steric hindrance is not anticipated. However, its high electronegativity can alter the electronic distribution in the naphthalene ring, which in turn can affect the interactions with the rotating methyl group.

Energetic minimization calculations are performed to locate the exact structures of the conformers and transition states on the potential energy surface. These calculations optimize the geometry of the molecule to find the lowest energy arrangement of atoms for a given conformation. The relative energies of the different conformers can then be determined.

A representative analysis of the conformational landscape would involve identifying the staggered and eclipsed conformations of the methyl group. The staggered conformations are generally the energy minima, where the hydrogen atoms of the methyl group are positioned to minimize steric interactions with the adjacent aromatic ring. The eclipsed conformations represent the transition states, where the hydrogen atoms are aligned with the plane of the naphthalene ring, leading to higher energy due to increased steric repulsion.

Below is an interactive data table illustrating the type of results that would be obtained from a computational study on the conformational analysis of this compound, based on the principles observed in studies of related compounds. The values are hypothetical and serve to demonstrate the expected findings.

ConformerDihedral Angle (H-C-C-C)Relative Energy (kcal/mol)Nature of Stationary Point
Staggered 160°0.00Minimum
Eclipsed 11.5 - 2.5Transition State
Staggered 2180°0.00Minimum
Eclipsed 2120°1.5 - 2.5Transition State
Staggered 3300°0.00Minimum
Eclipsed 3240°1.5 - 2.5Transition State

Note: The dihedral angle refers to the rotation of one of the C-H bonds of the methyl group relative to the C1-C2 bond of the naphthalene ring. The relative energies are hypothetical and represent the expected energy difference from the most stable conformer.

The rotational barrier is the energy difference between the highest energy transition state (eclipsed conformation) and the lowest energy ground state (staggered conformation). For 1-methylnaphthalene, the threefold torsional barrier has been experimentally determined to be around 809 cm⁻¹ (approximately 2.3 kcal/mol). elsevierpure.com It is anticipated that the rotational barrier for this compound would be of a similar magnitude, though potentially altered by the electronic influence of the fluorine substituent.

Application of 1 Fluoro 4 Methylnaphthalene As a Research Building Block in Organic Synthesis and Materials Science

Precursor for the Synthesis of Complex Fluorinated Molecules

The presence of fluorine in organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.netbiesterfeld.no As such, 1-fluoro-4-methylnaphthalene is a valuable starting material for introducing a fluorinated naphthalene (B1677914) moiety into larger, more intricate molecular architectures. innovations-report.com The fluoronaphthalene scaffold is a key component in the synthesis of a wide range of complex organic structures, from biologically active compounds to advanced aromatic systems. researchgate.netnbinno.com

In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The this compound structure is utilized as a precursor for synthesizing heterocyclic systems that are common scaffolds in biologically significant compounds.

A notable example is the synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and its amine derivatives. nih.gov Thioxanthenones are a class of compounds recognized for their diverse biological activities, making them an important pharmacophore. In one study, a carbon-14 (B1195169) labeled version of 1-fluoro-4-methyl-9H-thioxanthen-9-one was prepared, demonstrating the utility of the fluorinated naphthalene precursor in creating tools for studying the metabolism and mechanism of action of potential drug candidates. nih.gov

Table 1: Examples of Derivatization for Pharmacophore Research

PrecursorSynthesized ScaffoldPotential Application Area
This compound1-Fluoro-4-methyl-9H-thioxanthen-9-oneMedicinal Chemistry, Drug Discovery

Polycyclic aromatic hydrocarbons (PAHs) are compounds with two or more fused benzene (B151609) rings that are extensively studied in materials science. nih.govresearchgate.net Fluorinated PAHs (F-PAHs) are of particular interest as they often exhibit enhanced stability and unique electronic properties. nih.gov this compound serves as a foundational unit that can be elaborated into larger, π-extended systems.

Synthetic strategies, such as intramolecular photocyclization (Mallory reaction), can be employed to build larger F-PAH frameworks, like dibenzoanthracene and benzoperylene derivatives, from smaller fluorinated precursors. nih.gov The incorporation of the fluorine atom into these large aromatic systems is a key strategy for developing n-type organic semiconductors. nih.gov The electron-withdrawing nature of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for creating materials that can efficiently transport electrons. rsc.org

Incorporation into Functional Materials Research

The unique electronic and physical properties imparted by the fluoronaphthalene moiety make it an attractive component for the design of advanced functional materials. magtech.com.cnaminer.cn These materials find applications in various high-tech fields, including electronics and photonics.

The development of organic semiconductors is a rapidly growing field with applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. mdpi.comdlr.deacs.org The performance and stability of these devices are highly dependent on the molecular structure of the organic materials used. rsc.org

Introducing fluorine atoms into polycyclic aromatic hydrocarbons is a proven strategy to enhance the environmental stability and tune the optoelectronic properties of these materials. rsc.org For instance, studies on fluorinated pentacene (B32325) derivatives have shown that increasing the number of fluorine substituents enhances stability against photodegradation. rsc.org The position of the fluorine atom also significantly impacts the HOMO energy level, which affects the material's performance as a p-type semiconductor. rsc.org By analogy, incorporating the this compound unit into larger conjugated systems is a strategic approach to create more stable and efficient organic semiconductors for optoelectronic applications. nih.gov

Liquid crystals (LCs) are essential components of modern display technologies, such as LCDs. The properties of LC materials, particularly their dielectric anisotropy, determine their suitability for different display modes. beilstein-journals.org The introduction of fluorine into a molecule is a key method for controlling this property. beilstein-journals.org

Fluorine is highly electronegative and can induce a strong dipole moment in a molecule. By strategically positioning fluorine atoms, chemists can design liquid crystals with either positive or negative dielectric anisotropy. beilstein-journals.org While direct research incorporating this compound into liquid crystals is specific, the principle of using fluorinated aromatic cores is well-established. The rigid naphthalene structure combined with the polar C-F bond makes it a candidate building block for designing novel mesogens with tailored properties for advanced display applications.

Photoinitiating systems are critical for processes like 3D printing and the curing of coatings, where polymerization is triggered by light. rsc.org Efficient systems must absorb light at the wavelength of the light source (e.g., UV-A or visible light LEDs) and generate reactive species (radicals or cations) to start the polymerization. researchgate.net

Naphthalene derivatives have been successfully designed to act as versatile and highly efficient photosensitizers in these systems. researchgate.net Specifically, compounds structurally related to this compound, such as 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives, have been shown to be excellent photosensitizers for iodonium (B1229267) salts. rsc.org These bimolecular systems can initiate various types of photopolymerization, including radical, cationic, and hybrid curing, upon exposure to low-intensity UV (365 nm) and visible (405 nm) light. rsc.orgresearchgate.net The naphthalene core provides the necessary light-absorbing properties, enabling the system to be highly effective in applications like 3D printing. rsc.org

Table 2: Applications in Functional Materials Research

Application AreaRole of Fluoronaphthalene MoietyKey Research Findings
Organic Semiconductors Tuning electronic properties (HOMO/LUMO levels) and increasing stability. rsc.orgFluorination enhances stability against photodegradation and modifies semiconductor properties. nih.govrsc.org
Liquid Crystalline Materials Inducing a dipole moment to control dielectric anisotropy. beilstein-journals.orgStrategic placement of fluorine is crucial for designing LCs for modern display technologies. beilstein-journals.org
Photoinitiating Systems Acting as a photosensitizer to absorb UV-A and visible light. rsc.orgNaphthalene derivatives enable efficient polymerization under low-power LEDs for applications like 3D printing. rsc.orgresearchgate.net

Use in Analytical and Environmental Research Methodologies

This compound serves as a valuable tool in analytical and environmental research, primarily owing to its structural similarity to common polycyclic aromatic hydrocarbons (PAHs) and the unique properties conferred by the fluorine atom. Its application in these fields is centered on its use as a reference and surrogate standard, and in studies investigating the environmental behavior of fluorinated organic compounds.

As a Reference Standard in Spectroscopic Calibration

While direct evidence for the widespread use of this compound as a certified reference material for spectroscopic calibration is limited, the principles of using closely related fluorinated analogues of PAHs are well-established in analytical chemistry. Monofluorinated PAHs (F-PAHs), such as 1-fluoronaphthalene (B124137), are utilized as surrogate standards in the analysis of their non-fluorinated counterparts in environmental samples like surface water and sediment. tandfonline.com The rationale behind this application lies in the similar chemical and physical properties between F-PAHs and PAHs, which allows them to behave similarly during extraction and analysis processes. researchgate.net

The introduction of a fluorine atom into the naphthalene structure provides a distinct analytical signal, often in mass spectrometry or fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy, which allows for its differentiation from the target analytes. This makes F-PAHs, and by extension this compound, ideal candidates for use as internal standards to correct for losses and variations during experimental procedures, thereby improving the accuracy and repeatability of analytical measurements. researchgate.net For instance, in gas chromatography-mass spectrometry (GC-MS) analysis, the use of a monofluorinated PAH as an internal standard has been shown to dramatically improve the repeatability of the method for the trace-level determination of PAHs in soil. researchgate.net

Given that this compound is a structural analogue of the priority pollutant naphthalene, it can be inferred that it would serve as an effective surrogate or internal standard for the analysis of naphthalene and its methylated derivatives in various environmental matrices. Its distinct mass and potential for unique spectroscopic signatures would allow for precise quantification of the recovery of the target analytes during sample preparation and analysis.

Parameter Description Relevance of this compound
Chemical Similarity Possesses a naphthalene core structure, similar to many common PAHs.Behaves similarly to target PAH analytes during extraction and chromatographic separation.
Distinct Analytical Signal The presence of a fluorine atom provides a unique mass-to-charge ratio in MS and a distinct signal in ¹⁹F NMR.Allows for easy differentiation from non-fluorinated target analytes and accurate quantification of recovery.
Environmental Absence Not naturally occurring in the environment.Its presence in a sample is solely due to its intentional addition as a standard. researchgate.net
Improved Accuracy Used as an internal standard to correct for analytical variability and sample loss.Enhances the precision and reliability of quantitative analysis of PAHs. researchgate.net

Research on Fate and Transport of Fluorinated Compounds

The study of the environmental fate and transport of fluorinated compounds is a critical area of research due to their persistence and potential for bioaccumulation. While specific studies on this compound are not abundant, its behavior can be inferred from research on related fluorinated aromatic hydrocarbons and PAHs.

Persistence and Degradation:

The carbon-fluorine bond is exceptionally strong, which generally imparts high stability and resistance to degradation to fluorinated compounds. This persistence is a key factor in their environmental behavior. researchgate.net Naphthalene itself is known to undergo microbial degradation in soil and water, but the introduction of a fluorine atom can significantly alter its susceptibility to microbial attack. frontiersin.orgnih.gov Research on other fluorinated aromatics suggests that the position and number of fluorine substituents can influence the rate and pathway of biodegradation.

Photodegradation is another important environmental fate process for PAHs. nih.gov Naphthalene can be degraded by UV irradiation, and factors such as light intensity and the presence of other substances in the water can affect the rate of this process. nih.gov The presence of a fluorine atom in the naphthalene ring system of this compound would likely influence its photolytic stability, although specific data is lacking.

Mobility in Soil and Water:

The mobility of a chemical in the environment is governed by its physical and chemical properties, such as water solubility and its tendency to sorb to soil and sediment. oregonstate.edu Naphthalene has a relatively low water solubility and can sorb to organic matter in soil, which can limit its transport. industrialchemicals.gov.au The introduction of a fluorine atom can alter a molecule's polarity and hydrophobicity, which in turn affects its mobility. For example, the mobility of the herbicide norflurazon (B1679920) in sandy soil was found to be influenced by its formulation. nih.gov Understanding the mobility of this compound is crucial for predicting its potential to contaminate groundwater and surface water resources. nih.govwur.nl

The following table summarizes the key factors influencing the environmental fate and transport of compounds like this compound, based on general knowledge of fluorinated PAHs.

Environmental Process Governing Factors Expected Behavior of this compound (Inferred)
Biodegradation Microbial populations, enzyme specificity, presence of co-substrates.Likely to be more persistent than naphthalene due to the C-F bond; degradation pathways may differ.
Photodegradation UV light intensity, presence of photosensitizers, aqueous environment.Susceptible to photodegradation, but the rate may be influenced by the fluorine and methyl substituents.
Sorption Soil organic carbon content, clay content, chemical hydrophobicity.Expected to sorb to soil and sediment, limiting its mobility in the subsurface.
Volatility Vapor pressure, temperature.As a semi-volatile organic compound, it has the potential for atmospheric transport. mdpi.com
Bioaccumulation Lipophilicity (log Kow), metabolic transformation rates in organisms.Potential for bioaccumulation in organisms, a common characteristic of PAHs. frontiersin.org

Conclusion

Summary of Key Research Themes on 1-Fluoro-4-methylnaphthalene

Key research themes surrounding this compound are primarily centered on its synthesis and the development of methodologies for selective fluorination of substituted naphthalenes.

Synthetic Methodologies : A core research theme is the development of efficient and regioselective methods to synthesize this compound. This involves the direct fluorination of 1-methylnaphthalene (B46632), where controlling the position of fluorine incorporation is a significant chemical challenge. Research in this area explores various fluorinating agents and reaction conditions to achieve high yields of the desired isomer over other potential products.

Physicochemical and Spectroscopic Characterization : Following its synthesis, a crucial research step involves the comprehensive characterization of the compound's properties. This includes determining its physical properties such as melting point, boiling point, and solubility, as well as detailed spectroscopic analysis using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously confirm its structure and electronic properties.

Implications for Fundamental Organic Chemistry and Applied Science Research

The study of this compound and related compounds has notable implications for both fundamental and applied chemical sciences.

Fundamental Organic Chemistry : Research into the synthesis of this compound contributes to a deeper understanding of electrophilic aromatic substitution reactions. It provides valuable data on the directing effects of substituents on the naphthalene (B1677914) ring system and advances the development of new, more selective fluorination techniques, which is a significant area of interest in modern organic chemistry.

Applied Science Research :

Pharmaceuticals and Agrochemicals : The introduction of fluorine into organic molecules is a widely used strategy in drug discovery and the development of agrochemicals. nih.gov Fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. Consequently, this compound serves as a potential building block for the synthesis of novel, biologically active compounds. nih.govnbinno.com For example, the related compound 1-fluoronaphthalene (B124137) has been used in the synthesis of a potent inhibitor of serotonin (B10506) and norepinephrine (B1679862) uptake. wikipedia.org

Materials Science : Fluorinated aromatic compounds are of growing interest in materials science. The presence of the highly electronegative fluorine atom can significantly alter the electronic properties, such as the energy levels of molecular orbitals, of the naphthalene system. This makes this compound a candidate for investigation in the development of advanced materials, including organic electronic components, specialty polymers, and fluorinated coatings. nbinno.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Fluoro-4-methylnaphthalene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or transition-metal-catalyzed fluorination. For example, fluorination of 4-methylnaphthalene using a fluorinating agent like Selectfluor® under inert conditions (e.g., dry DMF, 80°C) . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to adjust temperature, solvent polarity, and catalyst loading. Purity can be verified using NMR (e.g., 19F^{19}\text{F} NMR for fluorine incorporation ).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • GC-MS for volatility and molecular weight confirmation .
  • 1H^1\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and absence of byproducts .
  • X-ray crystallography (if crystalline) for definitive structural elucidation .
  • Elemental analysis to confirm stoichiometry of fluorine and carbon .

Q. What toxicological mechanisms are associated with this compound, and how are they identified?

  • Methodological Answer : Follow systematic review frameworks (e.g., ATSDR’s approach for naphthalene derivatives):

  • In vitro assays : CYP450 enzyme inhibition studies to assess metabolic activation .
  • In vivo models : Rodent exposure studies with endpoints like hepatic glutathione depletion or respiratory inflammation .
  • Biomarker identification : Quantify urinary metabolites (e.g., fluorinated naphthols) via LC-MS .

Advanced Research Questions

Q. How can contradictions in toxicity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Apply risk of bias (RoB) assessment tools (Table C-6/C-7 ):

  • Evaluate dose-response consistency, species-specific metabolic pathways, and experimental confounders (e.g., solvent effects).
  • Use confidence rating systems (High/Moderate/Low) to weight evidence quality .
  • Conduct meta-analyses to reconcile discrepancies, prioritizing studies with robust randomization and blinding .

Q. What strategies optimize experimental design for assessing chronic exposure effects of this compound?

  • Methodological Answer :

  • Dosing regimen : Use tiered exposure levels (subacute to chronic) based on OECD guidelines .
  • Endpoint selection : Include histopathology (e.g., lung, liver) and omics profiling (transcriptomics/proteomics) .
  • Control groups : Account for environmental fluorinated compound backgrounds .
  • Statistical power : Calculate sample sizes using pilot data to ensure detection of low-effect thresholds .

Q. How can computational models predict the environmental fate and bioaccumulation potential of this compound?

  • Methodological Answer :

  • QSAR models : Correlate logP (octanol-water partition coefficient) with bioaccumulation factors .
  • Molecular docking : Simulate interactions with biological targets (e.g., estrogen receptors) using software like AutoDock .
  • Fugacity modeling : Predict partitioning into air/water/soil compartments using physicochemical properties (e.g., vapor pressure from NIST data ).

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data?

  • Methodological Answer :

  • Non-linear regression (e.g., Hill equation) for sigmoidal dose-response curves.
  • Benchmark dose (BMD) modeling to estimate lower confidence limits of adverse effects .
  • Principal component analysis (PCA) for multi-omics data integration .

Q. How should researchers address gaps in the toxicokinetic data of this compound?

  • Methodological Answer :

  • PBPK modeling : Develop physiologically based pharmacokinetic models using existing data from structural analogs (e.g., 1-methylnaphthalene ).
  • Tracer studies : Use isotopically labeled 14C^{14}\text{C}-1-Fluoro-4-methylnaphthalene to track absorption/distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.